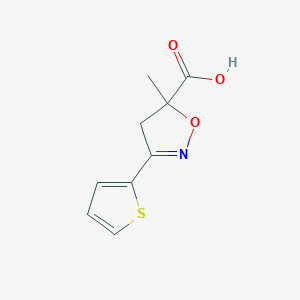![molecular formula C11H6BrClN2 B2771954 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine CAS No. 1694781-54-8](/img/structure/B2771954.png)
6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine is a chemical compound with the CAS Number: 1694781-54-8 . It has a molecular weight of 281.54 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C11H6BrClN2/c12-9-3-1-2-7-8(9)4-6-5-10(13)14-15-11(6)7/h1-3,5H,4H2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C11H6BrClN2/c12-9-3-1-2-7-8(9)4-6-5-10(13)14-15-11(6)7/h1-3,5H,4H2 .Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 281.54 . The compound should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Pyridazine derivatives, including those related to 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine, are synthesized and characterized for their structural properties. For instance, Hamdi Hamid Sallam et al. (2021) explored the synthesis and crystal structure of triazole pyridazine derivatives, providing insights into their molecular packing and intermolecular interactions through Hirshfeld surface analysis and DFT calculations (Sallam et al., 2021). Similarly, efforts to elucidate the structure of related compounds, such as 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, involve comprehensive spectroscopic techniques and X-ray diffraction, offering a basis for understanding their chemical reactivity and interaction potentials (Sallam et al., 2021).
Chemical Reactivity and Applications
The chemical reactivity of pyridazine derivatives is a focal area of research, with studies detailing synthetic pathways and reactions involving these compounds. For example, the synthesis and reactivity of 3,6-dichloropyridazine derivatives have been investigated, revealing their potential in generating a range of heterocyclic compounds through nucleophilic substitution reactions and other synthetic strategies (Jones & Whitmore, 1998). These findings underscore the versatility of pyridazine derivatives in organic synthesis, paving the way for their application in developing novel materials and biologically active molecules.
Potential Applications in Medicinal Chemistry
Although the direct applications of this compound in medicinal chemistry were not explicitly detailed in the available literature, the studies on related pyridazine derivatives highlight their significance in pharmaceutical research. The exploration of pyridazine and triazolopyridazine compounds for their biological activities, such as antioxidant and antimicrobial properties, suggests a potential avenue for the application of this compound in similar contexts (Sallam et al., 2021).
Safety and Hazards
The safety information for 6-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
6-bromo-3-chloro-5H-indeno[1,2-c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClN2/c12-9-3-1-2-7-8(9)4-6-5-10(13)14-15-11(6)7/h1-3,5H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECOVFRZTFHRGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NN=C2C3=C1C(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

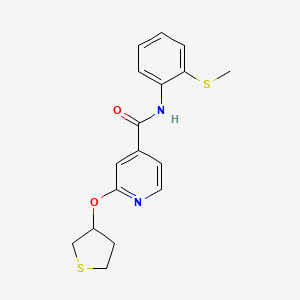
![4-[(E)-2-(2-ethoxyphenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2771875.png)
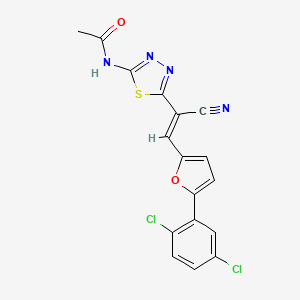
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2771877.png)

![N-cyclopropyl-3-methyl-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2771880.png)
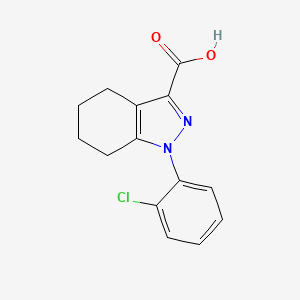
![N-[(2-chloro-6-fluorophenyl)(cyano)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B2771882.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2771883.png)
![2-(3,3-Dimethyl-2-oxobutyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2771888.png)

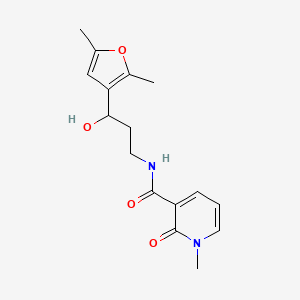
![2-[(2,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2771893.png)
